Ioméprol

Vue d'ensemble

Description

L'Ioméprol est un moyen de contraste iodé non ionique et monomère utilisé principalement en imagerie radiographique. Il est reconnu pour sa haute solubilité et sa faible osmolalité, ce qui en fait un choix privilégié pour diverses procédures diagnostiques. L'this compound est commercialisé sous des noms commerciaux tels que Imeron et Iomeron . Il est classé comme un moyen de contraste radiographique hydrosoluble, néphrotrophique et à faible osmolalité .

Applications De Recherche Scientifique

Iomeprol has a wide range of applications in scientific research:

Chemistry: It is used as a contrast agent in various chemical analyses.

Biology: Iomeprol is employed in biological studies to enhance imaging of biological tissues.

Medicine: Its primary use is in medical imaging, particularly in X-ray and computed tomography (CT) scans. It helps in visualizing blood vessels, organs, and other structures.

Industry: Iomeprol is used in industrial applications where detailed imaging is required

Mécanisme D'action

Target of Action

Iomeprol is primarily used as a radiocontrast agent in X-ray imaging . The primary target of Iomeprol is the iodine content within the body. Iodine atoms are highly effective at absorbing X-rays due to their relatively high atomic number .

Mode of Action

The mode of action of Iomeprol revolves around its iodine content. When Iomeprol is introduced into the body, the iodine molecules enhance the contrast of the images produced by radiographic techniques . This is achieved by increasing the attenuation of X-ray beams as they pass through the iodine-rich areas of the body, thereby improving the delineation of structures and pathological conditions on the radiographs .

Biochemical Pathways

It can be transformed into different by-products in complex physical, chemical, and biological processes .

Pharmacokinetics

In healthy volunteers, it is excreted almost exclusively by renal glomerular filtration, with about 90% of the injected dose eliminated after 24 hours . The pharmacokinetic behavior of Iomeprol is very similar to that of other nonionic, monomeric agents .

Result of Action

The primary result of Iomeprol’s action is the enhancement of the visibility of bodily structures in imaging techniques such as computed tomography (CT) scans, angiography, and urography, among others . It works by highlighting specific areas within the body to make them more visible on imaging studies, allowing for more accurate diagnosis and evaluation .

Action Environment

Iomeprol is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium . Low osmolar non-ionic agents like Iomeprol are better tolerated and less likely to cause side effects than high osmolar ionic agents It decomposes slowly and can therefore accumulate in the environment .

Analyse Biochimique

Biochemical Properties

Iomeprol interacts with various biomolecules in the body. It is prepared for injection at a number of concentrations, each of which has osmolality and viscosity properties that are more favourable than other current nonionic monomers . The compound shows an unusually high solubility, which allows the formulation of contrast media with the lowest osmolalities and viscosities as compared with corresponding contrast media of the same category .

Cellular Effects

Iomeprol is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium . Low osmolar non-ionic agents like Iomeprol are better tolerated and less likely to cause side effects than the high osmolar ionic agents . It does not have clinically significant effects on the more important body systems and functions .

Molecular Mechanism

The molecular mechanism of Iomeprol is primarily based on its function as a contrast agent. It enhances the visibility of certain tissues or structures during medical imaging. It is not metabolized in the human body but excreted in unchanged form .

Temporal Effects in Laboratory Settings

In laboratory settings, Iomeprol has been shown to be well-tolerated over time. It does not significantly alter the behavioural functions or the physiological activities of the brain . It also has a remarkably high stability in its solutions .

Dosage Effects in Animal Models

When administered intravenously at very high dosages, Iomeprol had no effect on the glomerular filtration rate, but increased both renal blood flow and diuresis. Proteinuria and enzymuria were also increased, albeit more transiently .

Metabolic Pathways

Iomeprol is not metabolized in the human body but excreted in unchanged form . It is decomposed slowly and can therefore accumulate in the environment .

Transport and Distribution

Iomeprol is transported and distributed within cells and tissues primarily through the bloodstream due to its use as an intravenous contrast agent . It is excreted via the kidneys .

Subcellular Localization

Due to its water-soluble nature, it is likely to be found in the cytoplasm and extracellular spaces rather than within organelles or bound to cellular structures .

Méthodes De Préparation

La synthèse de l'Ioméprol implique plusieurs étapes clés :

Matière de départ : Le processus commence par l'acide 5-diméthylamino-2,4,6-triiodoisophtalique.

Réaction de chloration du sulfonyle :

Réaction de chloroacétylation : Des groupes chloroacétyle sont ajoutés à la molécule.

Réaction d'amidation : Cette étape implique la formation de liaisons amides.

Réaction d'hydroxylation : Des groupes hydroxyle sont introduits dans la molécule.

La production industrielle de l'this compound est conçue pour être efficace et respectueuse de l'environnement, garantissant un rendement élevé et une qualité stable .

Analyse Des Réactions Chimiques

L'Ioméprol subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent également se produire, bien qu'elles soient moins fréquentes.

Substitution : L'this compound peut subir des réactions de substitution, impliquant en particulier ses atomes d'iode.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme agent de contraste dans diverses analyses chimiques.

Biologie : L'this compound est utilisé dans des études biologiques pour améliorer l'imagerie des tissus biologiques.

Médecine : Sa principale utilisation est l'imagerie médicale, en particulier les radiographies et les tomodensitogrammes (TDM). Il aide à visualiser les vaisseaux sanguins, les organes et autres structures.

Industrie : L'this compound est utilisé dans des applications industrielles où une imagerie détaillée est nécessaire

5. Mécanisme d'action

L'this compound fonctionne en améliorant le contraste des images radiographiques. Il contient des atomes d'iode, qui sont très efficaces pour absorber les rayons X. Lorsqu'il est injecté dans le corps, l'this compound augmente le contraste entre les différents tissus et structures, ce qui les rend plus visibles sur les images radiographiques. Le composé est excrété inchangé par les reins .

Comparaison Avec Des Composés Similaires

L'Ioméprol est comparé à d'autres agents de contraste iodés tels que l'iohexol, l'iopamidole et l'iodixanol :

Activité Biologique

Iomeprol is a non-ionic, monomeric, water-soluble iodinated contrast agent commonly used in diagnostic imaging, particularly in X-ray and CT scans. It is characterized by its low osmolality and viscosity compared to other contrast media, which contributes to its safety profile and tolerability in patients. This article delves into the biological activity of Iomeprol, exploring its pharmacodynamics, interactions with blood components, metabolic effects, and potential clinical implications.

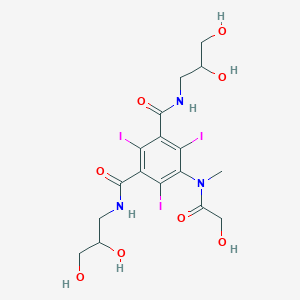

Chemical Structure and Composition

Iomeprol is composed of three covalently bound iodine atoms, which are crucial for its radiographic properties. Its molecular formula is C_16H_21I_3N_2O_5S, and it has a molecular weight of 555.1 g/mol. The compound's low osmolality (approximately 400 mg I/mL) minimizes adverse reactions during imaging procedures.

As a contrast agent, Iomeprol enhances the visibility of internal structures during imaging by increasing the attenuation of X-rays. Its non-ionic nature reduces the likelihood of osmotic reactions that are common with ionic contrast agents.

Interaction with Blood Components

Recent studies have investigated the effects of Iomeprol on human blood samples. Notably, it was found that Iomeprol treatment resulted in minimal changes to the thermal stability of erythrocyte proteins compared to other contrast agents like Iodixanol. Specifically:

- Thermal Stability Changes : The maximum temperature () and enthalpy change () were assessed in erythrocytes treated with 40 mM Iomeprol. The results showed negligible alterations in protein stability, suggesting a lower risk for adverse effects related to blood component interactions .

| Parameter | Iomeprol | Iodixanol | Iobitridol |

|---|---|---|---|

| (°C) | 62.9 | 63.5 | 62.7 |

| (J/g) | 0.02 | 0.03 | 0.01 |

Metabolic Effects

In animal models, administration of Iomeprol has been associated with transient metabolic changes such as increased levels of bilirubin and gamma-glutamyl transferase (GGT). These findings indicate that while Iomeprol is generally well tolerated in humans, it may induce metabolic alterations that warrant monitoring during clinical use .

Clinical Tolerability

Clinical examinations have demonstrated that Iomeprol is well tolerated among patients undergoing imaging studies. Adverse effects are rare but can include mild allergic reactions or renal impairment in susceptible individuals . The compound's favorable safety profile makes it a preferred choice among clinicians.

Clinical Studies

A review of clinical data indicated that patients receiving Iomeprol experienced fewer adverse events compared to those administered other iodinated contrast agents. For instance, a study involving patients with chronic kidney disease highlighted that Iomeprol did not significantly impact renal function when used appropriately .

Environmental Impact

Research has also noted the environmental implications of Iomeprol due to its presence in wastewater from medical facilities. Studies have shown that conventional sewage treatment processes may not effectively remove iodinated contrast agents like Iomeprol, leading to potential ecological consequences .

Propriétés

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKDOADNQSYQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049061 | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78649-41-9 | |

| Record name | Iomeprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78649-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iomeprol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iomeprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOMEPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is iomeprol eliminated from the body?

A1: Iomeprol is primarily eliminated from the body unchanged via glomerular filtration, meaning it is excreted through the kidneys. [, , ] This process is generally rapid, with a majority of the administered dose excreted within 24 hours. [, , ]

Q2: What is the safety profile of iomeprol compared to other contrast agents?

A4: Numerous studies have demonstrated that iomeprol exhibits a favorable safety profile comparable to other low-osmolar contrast media. [, , , , , , , , , ] Specifically, it has shown similar safety and efficacy compared to non-ionic monomers like iopamidol, iohexol, and ioversol, with no significant differences observed. [] While iomeprol's diagnostic efficacy is comparable to iopromide, one study on 1200 patients indicated a significantly higher incidence of adverse events and reactions with iopromide. [] Importantly, iomeprol has demonstrated better tolerability and safety than the ionic dimer ioxaglate in specific applications like percutaneous coronary interventions, where ioxaglate caused a significantly higher incidence of allergy-like reactions. []

Q3: Does the iodine concentration of iomeprol influence its safety?

A5: Studies comparing iomeprol 300 mg I/ml with iomeprol 400 mg I/ml for abdominal angiography did not reveal statistically significant differences in various renal function parameters. [] Both concentrations induced osmotic diuresis and temporary effects on proximal tubular function, which were reversible. [] While higher iodine concentrations may enhance contrast in imaging, they may also increase the risk of adverse events. The choice of concentration should be individualized based on the clinical scenario and patient risk factors.

Q4: Are there specific patient populations where iomeprol use warrants caution?

A6: While generally safe, iomeprol, like all contrast agents, can induce adverse reactions. [, , ] A retrospective study suggested a higher severity of adverse reactions, albeit with a different profile, for iomeprol compared to iopromide. [, ] Patients with a history of allergic reactions to contrast media should be carefully evaluated before iomeprol administration.

Q5: Does iomeprol affect renal arterial tone?

A8: Contrary to the belief that contrast media constrict renal arteries, studies have shown that both iohexol and iomeprol relax isolated human and porcine renal arterial segments in vitro. [] This finding challenges the hypothesis that contrast-induced nephropathy results from direct vasoconstriction by the contrast agent on vascular smooth muscle. []

Q6: Does iomeprol impact red blood cell filterability?

A10: Yes, the osmotic effects of iomeprol can influence red blood cell filterability. [] When compared to iohexol and iothalamate, iomeprol demonstrated the least impact on filterability due to its lower osmolality. [] While iomeprol may cause minimal echinocytic changes in red blood cells, these changes have a negligible influence on filterability. []

Q7: Does iomeprol penetrate the blood-brain barrier?

A12: While iomeprol is not intended for intrathecal use, studies in dogs demonstrated that it can penetrate the blood-brain barrier after intrathecal administration. [] This penetration was evidenced by an increase in brain tissue density, as measured by Hounsfield units on CT scans, peaking 5–24 hours after injection. [] The extent of brain penetration was comparable to other commonly used myelographic contrast media like iopamidol, iohexol, and ioversol. [] These findings highlight the importance of careful consideration when administering iomeprol in patients with potential blood-brain barrier compromise.

Q8: How does iodine concentration affect iomeprol's performance in multislice CT of the pancreas?

A13: Studies indicate that a higher iodine concentration of iomeprol (400 mg/ml) leads to superior arterial phase contrast enhancement compared to a lower concentration (300 mg/ml) in multislice CT of the pancreas. [] This improved enhancement was observed in various structures, including the aorta, superior mesenteric artery, coeliac trunk, pancreas, pancreatic carcinomas, kidneys, spleen, and small intestine wall. [] The enhanced visualization of vessels with the higher concentration could potentially improve the diagnostic accuracy of MSCT in evaluating pancreatic pathology. []

Q9: Are there any promising developments in iomeprol formulations?

A14: Research on liposomal formulations of iomeprol shows promise for enhancing diagnostic capabilities. [, ] Preliminary findings indicate that these formulations may facilitate improved CT assessment of intrahepatic malignancies and enhance CT angiography procedures. [, ] These advancements highlight the potential for refining iomeprol delivery and expanding its clinical applications in the future.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.